![molecular formula C13H20N6O3S B4631110 N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)
N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of related hydrazinecarbothioamides involves reactions with various reagents to afford a variety of heterocyclic rings. For instance, reactions with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate have been reported to yield pyrazole derivatives and other heterocyclic compounds. These syntheses are characterized by their specific conditions, such as gentle heating, which can lead to different products (Aly et al., 2018).
Molecular Structure Analysis
The molecular structure of synthesized compounds is determined using various spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and often single-crystal X-ray diffraction analysis. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional structure, crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds such as N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide undergo various chemical reactions, leading to the formation of complex heterocyclic structures. The reactivity often involves cycloaddition reactions, nucleophilic substitution, and catalytic cyclization, demonstrating a wide range of chemical behavior that can be exploited for the synthesis of pharmacologically active molecules and other applications (Tarai & Baruah, 2018).
Scientific Research Applications
Chemical Reactions and Heterocyclic Synthesis
The compound N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide, through its reactivity with various chemical entities, has been instrumental in synthesizing a diverse range of heterocyclic compounds. For instance, its reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate facilitates the formation of multiple heterocyclic rings, such as 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide, among others. These reactions are significant for the exploration of heterocyclic chemistry and the development of compounds with potential applications in various fields, including pharmaceuticals (Aly et al., 2018).
Antimicrobial and Antitumor Activities
The structural versatility of this compound derivatives enables the synthesis of novel thiazole, pyrazole, and chromene derivatives bearing a sulfonamide moiety. These compounds have shown promising antimicrobial properties, highlighting their potential as leads for the development of new antimicrobial agents (Darwish et al., 2014). Furthermore, some pyrazole derivatives synthesized from reactions involving similar compounds have exhibited significant antitumor activities, indicating their potential in cancer research and therapy (Mohareb et al., 2012).
DNA/Protein Interaction Studies
The interaction of metal complexes with DNA/proteins is a critical area of research in medicinal chemistry. Studies have shown that copper(II) and nickel(II) complexes of pyrazolyl thiosemicarbazones, derived from this compound, exhibit significant binding to calf thymus DNA and bovine serum albumin. These interactions are pivotal for understanding the mechanism of action of these complexes in biological systems and their potential therapeutic applications (Muralisankar et al., 2016).
Synthesis of Pyrazole Derivatives
The iodine-mediated synthesis of novel pyrazole derivatives, utilizing compounds structurally related to this compound, has been achieved. This method underscores the versatility of iodine as a desulfurizing agent, facilitating the efficient cyclization reaction to produce 5-amino-1-aryl-3-(arylamino)-1H-pyrazole-4-carbonitriles. Such synthetic strategies are crucial for the development of new compounds with potential biological activities (Mahdavi et al., 2016).
properties
IUPAC Name |
1-cyclopentyl-3-[2-(3-methyl-4-nitropyrazol-1-yl)propanoylamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3S/c1-8-11(19(21)22)7-18(17-8)9(2)12(20)15-16-13(23)14-10-5-3-4-6-10/h7,9-10H,3-6H2,1-2H3,(H,15,20)(H2,14,16,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOIHXSFKNRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NNC(=S)NC2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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